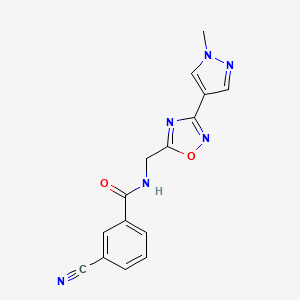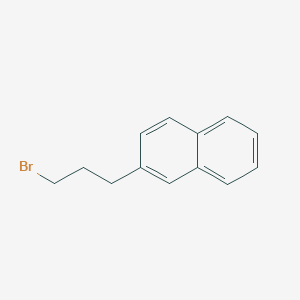
2-(3-Bromopropyl)naphthalene
Overview
Description
2-(3-Bromopropyl)naphthalene is an organic compound with the molecular formula C13H13Br. It is a derivative of naphthalene, where a bromopropyl group is attached to the second carbon of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-(3-Bromopropyl)naphthalene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Safety and Hazards
According to the safety data sheet, “2-(3-Bromopropyl)naphthalene” is considered hazardous. It is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Brominated compounds like this often interact with various biological targets, including proteins and nucleic acids, due to their electrophilic nature .
Mode of Action
For instance, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including those involving free radicals . For example, N-bromosuccinimide (NBS) can generate a succinimidyl radical, which can then abstract a hydrogen atom to form a carbon-centered radical . This radical can then react with NBS to form a brominated compound .
Pharmacokinetics
The pharmacokinetics of naphthalene, a structurally related compound, have been studied . Naphthalene is metabolized in the body, and its metabolites can cause toxicity in certain tissues . The specific ADME properties of 2-(3-Bromopropyl)naphthalene may differ due to the presence of the bromopropyl group.
Result of Action
Brominated compounds can have various effects on cells, including inducing oxidative stress and causing dna damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, temperature, and pH can affect its reactivity . Furthermore, naphthalene is a major environmental risk driver, with typical individual risk levels in the 10-4 range .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)naphthalene typically involves the bromination of naphthalene followed by a substitution reaction. One common method is as follows:
Bromination of Naphthalene: Naphthalene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromonaphthalene.
Substitution Reaction: 1-bromonaphthalene undergoes a substitution reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene-propyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in oxidation reactions, often in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions, typically in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include naphthalene derivatives with hydroxyl or carbonyl functional groups.
Reduction Reactions: The major product is naphthalene-propyl derivative.
Comparison with Similar Compounds
2-(3-Bromopropyl)naphthalene can be compared with other similar compounds such as:
1-(3-Bromopropyl)naphthalene: Similar structure but with the bromopropyl group attached to the first carbon of the naphthalene ring.
2-(2-Bromoethyl)naphthalene: Similar structure but with a bromoethyl group instead of a bromopropyl group.
2-(3-Chloropropyl)naphthalene: Similar structure but with a chloropropyl group instead of a bromopropyl group.
These compounds have similar reactivity but differ in their physical and chemical properties due to the different halogen atoms or alkyl chain lengths.
Properties
IUPAC Name |
2-(3-bromopropyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPDBXUSKFKXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

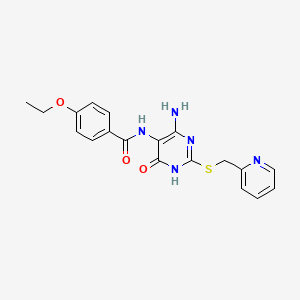



![1-Methyl-4-({5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B3016647.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)

![1-(5-Fluoropyrimidin-2-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B3016654.png)
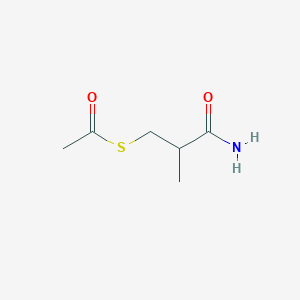
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)
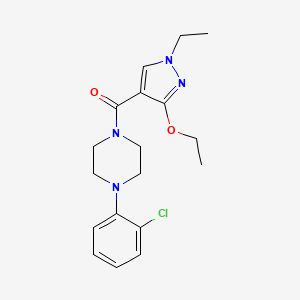
![ethyl 6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3016661.png)

